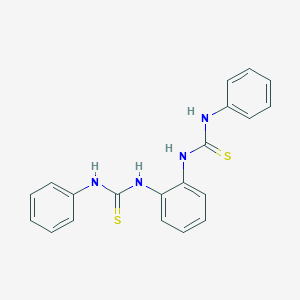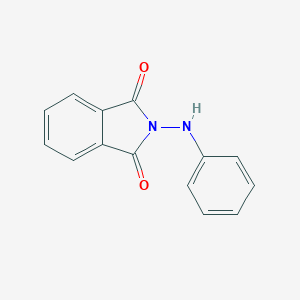
5-Bromo-2-hydroxy-4-methoxybenzaldehyde
Overview
Description
“5-Bromo-2-hydroxy-4-methoxybenzaldehyde” is a chemical compound with the molecular formula C8H7BrO3 . It is used in various applications, including the synthesis of other compounds .
Molecular Structure Analysis
The molecular structure of “5-Bromo-2-hydroxy-4-methoxybenzaldehyde” consists of 8 carbon atoms, 7 hydrogen atoms, 1 bromine atom, and 3 oxygen atoms . The InChI string representation of the molecule is InChI=1S/C8H7BrO3/c1-12-8-3-7 (11)5 (4-10)2-6 (8)9/h2-4,11H,1H3 .
Physical And Chemical Properties Analysis
The physical and chemical properties of “5-Bromo-2-hydroxy-4-methoxybenzaldehyde” include a molecular weight of 231.04 g/mol . The compound has a complexity of 162 and a topological polar surface area of 46.5 Ų . The exact mass and monoisotopic mass of the compound are both 229.95786 g/mol .
Scientific Research Applications
Electroantennogram Response Study
This compound is used in studies to understand the electroantennogram response of insects like the vine weevil (Otiorhynchus sulcatus F ) to various volatile plant compounds. This research is crucial for developing strategies for pest control in agriculture .
Spectrophotometric Determination of Nickel (II)
5-Bromo-2-hydroxy-4-methoxybenzaldehyde: is employed as a reagent in spectrophotometric methods for determining nickel (II) concentrations. It reacts with nickel (II) to form a green-colored complex, which can be quantified .
Synthesis of Tetradentate Schiff Base Compounds
The compound plays a significant role in synthesizing tetradentate Schiff base compounds, which have various applications, including catalysis and coordination chemistry .
Antioxidant and Anticancer Activities
Research has been conducted on derivatives of this compound, such as dihalogenated products, for their potential antioxidant and anticancer activities. These studies are part of ongoing efforts to discover new therapeutic agents .
Synthesis of Ailanthoidol
It may be used in the synthesis of ailanthoidol through Stille coupling reactions. Ailanthoidol has potential applications in medicinal chemistry .
Preparation of Benzimidazole-Based Ligands
This compound is also utilized in synthesizing benzimidazole-based ligands, which are important in creating complex molecules with potential pharmacological properties .
Thermo Fisher Scientific IOSR Journal MDPI Antioxidants Journal MilliporeSigma
Safety And Hazards
“5-Bromo-2-hydroxy-4-methoxybenzaldehyde” is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .
properties
IUPAC Name |
5-bromo-2-hydroxy-4-methoxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrO3/c1-12-8-3-7(11)5(4-10)2-6(8)9/h2-4,11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHSSWZLKWHLYFP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)O)C=O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80355904 | |
| Record name | 5-bromo-2-hydroxy-4-methoxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80355904 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-hydroxy-4-methoxybenzaldehyde | |
CAS RN |
57543-36-9 | |
| Record name | 5-bromo-2-hydroxy-4-methoxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80355904 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Ethyl-5-[2-(3-methyl-1,3-thiazolidin-2-ylidene)ethylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B188398.png)
![2,4-Dimethyl-6,7,8,9-tetrahydropyrimido[1,2-a]indole-10-carbonitrile](/img/structure/B188399.png)
![8,9,10,11-Tetrahydro[1]benzothieno[3,2-E][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B188400.png)
![3-[2-(2-Methylphenyl)hydrazinyl]indol-2-one](/img/structure/B188403.png)
![1H-Pyrazolo[1,5-D]tetrazole-6-carboxylic acid](/img/structure/B188404.png)


![methyl 3-oxo-3H-benzo[f]chromene-2-carboxylate](/img/structure/B188409.png)




![3-(Pyrrolidine-1-carbonyl)-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B188417.png)